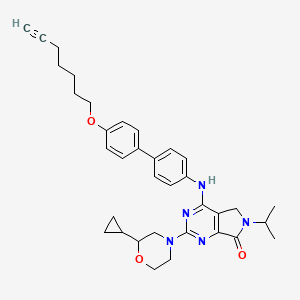

KCC2 Modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C35H41N5O3 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

2-(2-cyclopropylmorpholin-4-yl)-4-[4-(4-hept-6-ynoxyphenyl)anilino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |

InChI |

InChI=1S/C35H41N5O3/c1-4-5-6-7-8-20-42-29-17-13-26(14-18-29)25-11-15-28(16-12-25)36-33-30-22-40(24(2)3)34(41)32(30)37-35(38-33)39-19-21-43-31(23-39)27-9-10-27/h1,11-18,24,27,31H,5-10,19-23H2,2-3H3,(H,36,37,38) |

InChI Key |

AADJJNSQAHNAPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)OCCCCCC#C)N5CCOC(C5)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

KCC2 Modulator-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of KCC2 potentiators, exemplified by compounds such as KCC2 Modulator-1. The potassium-chloride cotransporter 2 (KCC2) is a crucial neuron-specific transporter responsible for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing inhibitory effects of GABAergic neurotransmission in the mature central nervous system.[1][2] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[1][3][4]

Discovery of KCC2 Potentiators: A High-Throughput Screening Approach

The identification of novel KCC2 potentiators, such as the conceptual this compound, typically originates from high-throughput screening (HTS) campaigns designed to identify small molecules that enhance KCC2 activity. These campaigns often utilize genetically engineered cell lines, such as HEK-293 cells, that stably or inducibly express KCC2.

A common screening strategy involves the use of a genetically encoded chloride sensor, like SuperClomeleon, which allows for the ratiometric fluorescent measurement of intracellular chloride concentration ([Cl⁻]i). A decrease in the fluorescence resonance energy transfer (FRET) signal of SuperClomeleon corresponds to a decrease in intracellular chloride, indicating KCC2-mediated chloride extrusion.

The HTS process can be summarized as follows:

-

Cell Plating: KCC2-expressing cells are plated in high-density microplates (e.g., 384-well plates).

-

Compound Addition: A diverse library of small molecules is added to the wells.

-

Chloride Gradient Establishment: The cells are subjected to a low-chloride buffer to create a chloride gradient that drives KCC2-mediated efflux.

-

Signal Detection: The change in fluorescence is monitored over time using a fluorescence plate reader. Compounds that increase the rate of chloride efflux are identified as potential KCC2 potentiators.

Positive hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and efficacy, and assess their selectivity and mechanism of action.

Key Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of KCC2 modulators.

Genetically Encoded Chloride Sensor (SuperClomeleon) Assay

This assay directly measures KCC2-mediated chloride efflux.

-

Principle: Utilizes the FRET-based chloride sensor SuperClomeleon to monitor changes in intracellular chloride concentration. An increase in KCC2 activity leads to a faster decrease in intracellular chloride, which is detected as a change in the YFP/CFP fluorescence ratio.

-

Cell Lines: HEK-293 cells stably co-expressing KCC2 and SuperClomeleon are commonly used.

-

Procedure:

-

Seed cells in 384-well plates and grow to confluence.

-

Wash cells with a low-chloride assay buffer to establish an outward chloride gradient.

-

Add test compounds at various concentrations.

-

Initiate chloride efflux by replacing the low-chloride buffer with a physiological chloride-containing buffer.

-

Measure the YFP and CFP fluorescence intensity over time using a plate reader.

-

Calculate the YFP/CFP ratio to determine the rate of chloride efflux.

-

Thallium (Tl⁺) Flux Assay

This is an alternative functional assay that measures the influx of thallium, a surrogate for potassium, which is co-transported with chloride by KCC2.

-

Principle: Measures the influx of Tl⁺ into cells using a Tl⁺-sensitive fluorescent dye. An increase in fluorescence indicates Tl⁺ influx, which is proportional to KCC2 activity.

-

Procedure:

-

Plate KCC2-expressing cells in 384-well plates.

-

Load cells with a Tl⁺-sensitive fluorescent dye.

-

Incubate cells with the test compound.

-

Add a solution containing Tl⁺ to initiate influx.

-

Measure the increase in fluorescence over time.

-

Surface Biotinylation Assay

This biochemical assay is used to determine if a compound affects the surface expression of KCC2.

-

Principle: Cell surface proteins are labeled with a biotinylation reagent. The cells are then lysed, and biotinylated proteins are captured using streptavidin beads. The amount of KCC2 in the surface fraction is then quantified by Western blotting.

-

Procedure:

-

Treat KCC2-expressing cells with the test compound.

-

Incubate the cells with a membrane-impermeable biotinylation reagent on ice.

-

Quench the reaction and lyse the cells.

-

Isolate biotinylated proteins using streptavidin-agarose beads.

-

Elute the proteins and analyze for KCC2 levels by Western blot.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for representative KCC2 potentiators discovered through these methodologies.

| Compound | Assay Type | Cell Line | Potency (EC₅₀/AC₅₀) | Efficacy | Reference |

| VU0500469 | Cl⁻ Efflux (SuperClomeleon) | HEK-293-KCC2 | 14.2 µM | Attenuates seizure-like activity | |

| VU0916219 | Cl⁻ Efflux (SuperClomeleon) | HEK-293-KCC2 | Improved potency over VU0500469 | N/A | |

| CLP257 | Cl⁻ Extrusion (Clomeleon) | NG108-15 | N/A | In vivo analgesia | |

| Prochlorperazine | Tl⁺ Influx | HEK-KCC2 | N/A | Alleviated spasticity in a rat model |

Synthesis of this compound

The chemical synthesis of a novel KCC2 modulator would be highly dependent on its specific chemical scaffold, which is identified during the HTS and subsequent medicinal chemistry efforts. For a hypothetical "this compound," the synthesis would follow established organic chemistry principles, likely involving a multi-step reaction sequence to build the core structure and introduce necessary functional groups for optimal activity and drug-like properties. The development of a synthetic route would aim for efficiency, scalability, and the ability to generate analogs for structure-activity relationship (SAR) studies.

Signaling Pathways and Mechanism of Action

KCC2 activity is tightly regulated by phosphorylation. The WNK-SPAK/OSR1 kinase cascade is a key inhibitory pathway that phosphorylates KCC2 at threonine residues T906 and T1007, leading to its inactivation. Conversely, dephosphorylation of these sites, or phosphorylation at other sites like serine S940, can enhance KCC2 activity.

KCC2 potentiators may act through various mechanisms:

-

Direct Activation: Binding directly to the KCC2 protein to allosterically enhance its transport function.

-

Increased Surface Expression: Promoting the trafficking of KCC2 to the plasma membrane or inhibiting its internalization.

-

Modulation of Regulatory Pathways: Inhibiting kinases (e.g., WNK, SPAK) or activating phosphatases that regulate KCC2 phosphorylation status.

The diagram below illustrates the key signaling pathway regulating KCC2 activity.

References

- 1. What are KCC2 modulators and how do they work? [synapse.patsnap.com]

- 2. What are KCC2 activators and how do they work? [synapse.patsnap.com]

- 3. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders [mdpi.com]

- 4. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]

Unraveling the Interaction: A Technical Guide to Identifying the KCC2 Modulator-1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K-Cl cotransporter 2 (KCC2), a neuron-specific protein encoded by the SLC12A5 gene, is a critical regulator of intracellular chloride concentration, essential for the efficacy of inhibitory neurotransmission mediated by GABA and glycine.[1][2][3] Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling target for therapeutic intervention.[4][5] The discovery of direct-acting small molecule modulators of KCC2, such as KCC2 Modulator-1, represents a significant advancement in the field. However, a comprehensive understanding of their mechanism of action necessitates the precise identification of their binding sites. This technical guide provides an in-depth overview of the experimental and computational methodologies that can be employed to elucidate the binding site of this compound, thereby facilitating structure-based drug design and the development of next-generation therapeutics.

KCC2 Structure and Potential Binding Pockets

A foundational understanding of the three-dimensional structure of KCC2 is paramount for any binding site identification effort. Recent advancements in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of human KCC2, revealing a dimeric architecture with each subunit comprising 12 transmembrane (TM) domains and two intracellular termini. These structures have unveiled an inward-facing conformation and an autoinhibitory mechanism involving an N-terminal peptide that occludes the cytosolic ion-conducting pathway.

Key structural features that may harbor binding sites for small molecule modulators include:

-

Transmembrane Domain Interfaces: The interfaces between the 12 TM helices create numerous grooves and pockets that are accessible from the lipid bilayer or the aqueous environment.

-

Extracellular and Intracellular Loops: The loops connecting the transmembrane helices, particularly the large extracellular loop between TM5 and TM6, present potential interaction surfaces.

-

Cytosolic N- and C-termini: These domains are rich in regulatory phosphorylation sites and protein-protein interaction motifs, suggesting they could also accommodate small molecule binders that allosterically modulate transporter function.

-

Ion-Binding Pockets: While a modulator might not directly compete with potassium and chloride ions, allosteric sites in close proximity to the two identified chloride binding sites (Cl1 and Cl2) and the potassium binding site could exist.

Experimental Approaches for Binding Site Identification

A multi-pronged experimental strategy is essential to definitively identify and characterize the binding site of this compound.

Structural Biology Methods

High-resolution structural techniques are the gold standard for visualizing protein-ligand interactions at an atomic level.

| Method | Principle | Advantages | Considerations |

| Cryo-Electron Microscopy (Cryo-EM) | Single-particle analysis of frozen-hydrated protein-ligand complexes to generate a 3D density map. | Well-suited for large membrane proteins like KCC2; does not require crystallization. | Resolution may be a limiting factor for visualizing small molecules; requires high protein stability in the presence of the ligand. |

| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-ligand complex to determine the electron density map and atomic structure. | Can provide very high-resolution structures, offering detailed insights into binding interactions. | Obtaining well-diffracting crystals of membrane proteins can be challenging; the crystal packing may influence the observed conformation. |

Experimental Protocol: Cryo-EM of KCC2 in Complex with this compound

-

Protein Expression and Purification: Express full-length human KCC2 in a suitable system (e.g., HEK293 cells) and purify the protein using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

-

Complex Formation: Incubate purified KCC2 with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: Apply the KCC2-modulator complex to cryo-EM grids and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the complex.

-

Model Building and Refinement: Dock the atomic model of KCC2 into the cryo-EM map and build the structure of this compound into the corresponding density. Refine the entire complex structure.

Mutagenesis and Functional Assays

Site-directed mutagenesis coupled with functional assays can validate the importance of specific residues for modulator binding and activity.

Experimental Protocol: Alanine Scanning Mutagenesis

-

Candidate Residue Selection: Based on computational predictions (see Section 3) or structural data, identify putative binding site residues.

-

Site-Directed Mutagenesis: Generate a series of KCC2 mutants where each candidate residue is individually replaced with alanine.

-

Functional Characterization: Express wild-type and mutant KCC2 in a suitable cell line (e.g., HEK293 cells) and assess the effect of this compound on transporter activity using a functional assay.

Key Functional Assays:

| Assay | Principle | Readout |

| Thallium (Tl+) Influx Assay | KCC2 can transport Tl+ as a congener of K+. Tl+ influx is measured using a Tl+-sensitive fluorescent dye in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR). | Change in fluorescence intensity over time. |

| Chloride (Cl-) Flux Assay | Utilizes a genetically encoded chloride sensor, such as SuperClomeleon, to monitor changes in intracellular chloride concentration in response to alterations in KCC2 activity. | Förster Resonance Energy Transfer (FRET) ratio change between a chloride-sensitive YFP and a chloride-insensitive CFP. |

A significant rightward shift in the dose-response curve or a reduction in the maximal effect of this compound for a particular mutant would implicate the mutated residue in the binding or mechanism of action.

Biophysical and Biochemical Methods

These techniques provide complementary evidence of direct binding and can help to map the interaction site.

| Method | Principle | Application |

| Photoaffinity Labeling | A photoreactive version of this compound is used to covalently crosslink to its binding site upon UV irradiation. | The labeled protein is then subjected to proteolytic digestion and mass spectrometry to identify the crosslinked peptide(s) and residue(s). |

| Ligand-Footprinting Mass Spectrometry (LiF-MS) | A peptide ligand with a cleavable, non-specific crosslinker is used to mark residues in close proximity to the binding site. | Provides information on the binding interface and can be used to guide computational docking. |

| Surface Plasmon Resonance (SPR) | Immobilized KCC2 is exposed to varying concentrations of this compound to measure binding kinetics (kon and koff) and affinity (KD). | Can be used to assess the impact of mutations on binding affinity. |

Computational Approaches for Binding Site Prediction

In the absence of experimental structural data of the complex, or to guide experimental design, computational methods can be employed to predict potential binding sites for this compound. A similar in silico approach has been used to predict the binding site of the KCC2 agonist VU0500469.

Binding Pocket Prediction

Algorithms are used to identify cavities and pockets on the surface of the KCC2 structure that are suitable for small molecule binding.

Workflow for Binding Pocket Prediction:

Caption: Workflow for computational binding pocket prediction.

Molecular Docking

Molecular docking simulations predict the preferred orientation and conformation of a ligand within a target protein's binding site.

Workflow for Molecular Docking:

Caption: Workflow for molecular docking simulations.

Signaling Pathways and Allosteric Modulation

KCC2 activity is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation of its intracellular domains. Key regulatory kinases include WNK/SPAK and PKC, while PP1 is a major phosphatase. It is plausible that this compound exerts its effects by binding to an allosteric site that influences these regulatory mechanisms.

KCC2 Regulatory Signaling Pathway:

Caption: Simplified KCC2 regulatory signaling pathway.

Experiments to investigate the interplay between this compound and these pathways could involve assessing the modulator's efficacy on KCC2 mutants where key phosphorylation sites (e.g., Thr906, Thr1007, Ser940) have been mutated to mimic a constitutively phosphorylated or dephosphorylated state.

Conclusion

The identification of the this compound binding site is a critical step in advancing our understanding of its mechanism of action and for the rational design of improved therapeutics. A synergistic approach, combining high-resolution structural biology, meticulous mutagenesis and functional studies, and insightful computational modeling, will be essential to comprehensively map this crucial interaction. The methodologies outlined in this guide provide a robust framework for researchers to unravel the molecular details of KCC2 modulation, ultimately paving the way for novel treatments for a host of debilitating neurological disorders.

References

- 1. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]

- 2. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What are KCC2 modulators and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

KCC2 Modulator-1: A Technical Overview of Its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter, is critical for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission. Dysfunction of KCC2 is implicated in a range of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling therapeutic target. This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of a novel investigational agent, KCC2 Modulator-1.

This compound, identified as "Example 52" in patent WO2021180952A1, is a fused pyrimidine compound that has demonstrated activity as a KCC2 modulator.[1][2] This document will synthesize the available data on this compound, presenting its pharmacodynamic properties and the experimental methodologies utilized for its characterization.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potentiation of KCC2 activity. The available data on its in vitro potency is summarized below.

In Vitro Potency

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (Example 52) | Not Specified | Not Specified | EC50 | 0.146 µM | [1] |

Signaling Pathways and Mechanism of Action

KCC2 activity is intricately regulated by various signaling pathways, primarily through phosphorylation and dephosphorylation events. While the precise mechanism of action for this compound is not explicitly detailed in the available documentation, it is hypothesized to enhance KCC2-mediated chloride extrusion. The general regulatory pathways of KCC2 provide a framework for understanding its potential mechanisms.

Key kinases such as With-No-Lysine (WNK) kinases, Ste20-related proline-alanine-rich kinase (SPAK), oxidative stress-responsive kinase 1 (OSR1), and Protein Kinase C (PKC) are known to modulate KCC2 function through phosphorylation at specific residues. For instance, phosphorylation at serine 940 (S940) is associated with increased KCC2 activity, while phosphorylation at threonine 1007 (T1007) is inhibitory.

Caption: Simplified diagram of key kinases regulating KCC2 activity.

Experimental Protocols

The characterization of KCC2 modulators typically involves a variety of in vitro assays to determine their potency and mechanism of action. While the specific assay used for this compound is not detailed in the available information, the following are standard methodologies in the field.

Thallium Flux Assay

This high-throughput screening assay is a common method to assess the activity of cation-chloride cotransporters. It uses the flux of thallium (Tl+) ions as a surrogate for potassium (K+) flux.

Principle: KCC2 transports both K+ and Cl- out of the cell. In this assay, cells expressing KCC2 are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular medium leads to its transport into the cell via KCC2, causing an increase in fluorescence. Potentiators of KCC2 will increase the rate of Tl+ influx and thus the fluorescent signal.

General Procedure:

-

Cell Culture: HEK-293 cells stably expressing KCC2 are cultured in a suitable medium.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye in a chloride-free buffer.

-

Compound Incubation: The test compound, such as this compound, is added at various concentrations.

-

Thallium Addition and Signal Detection: A solution containing thallium is added, and the fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is calculated to determine the activity of the compound.

Caption: A generalized workflow for a thallium flux assay.

Pharmacokinetics

Currently, there is no publicly available information on the in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile, which is crucial for its development as a therapeutic agent.

Conclusion

This compound is a novel, potent small molecule modulator of the KCC2 transporter. Its ability to enhance KCC2 activity, as demonstrated by its low micromolar EC50 value, suggests its potential as a therapeutic agent for neurological disorders characterized by impaired inhibitory neurotransmission. Further investigation into its detailed mechanism of action and in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential. The experimental protocols described herein provide a framework for the continued evaluation of this and other KCC2 modulators.

References

KCC2 Modulator-1 effects on chloride homeostasis

An In-depth Technical Guide on the Effects of KCC2 Modulators on Chloride Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter essential for maintaining low intracellular chloride concentrations ([Cl⁻]i) in the mature central nervous system (CNS).[1][2] This low chloride environment is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2] Dysfunction or downregulation of KCC2 is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and various neurodevelopmental disorders, making it a compelling therapeutic target.[1][3] This guide provides a comprehensive overview of the pharmacology of KCC2 modulators, with a focus on their effects on chloride homeostasis, the experimental protocols used for their evaluation, and the underlying signaling pathways.

The Role of KCC2 in Neuronal Chloride Homeostasis

In mature neurons, KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the cell. This process is crucial for establishing a low intracellular chloride concentration, which allows the activation of GABA-A and glycine receptors to induce a chloride influx, leading to hyperpolarization and synaptic inhibition. In contrast, during early development, higher intracellular chloride levels, maintained by the Na-K-2Cl cotransporter (NKCC1), cause GABAergic transmission to be depolarizing and excitatory. The developmental upregulation of KCC2 is a critical step for the maturation of inhibitory circuits in the brain.

A loss of KCC2 function in mature neurons leads to an accumulation of intracellular chloride, which can shift the GABAergic response from inhibitory to excitatory, contributing to neuronal hyperexcitability and the pathophysiology of various neurological disorders. Consequently, small molecules that can enhance or restore KCC2 activity—KCC2 potentiators or activators—represent a promising therapeutic strategy for these conditions.

Quantitative Data on the Effects of KCC2 Modulators

The evaluation of KCC2 modulators involves a range of quantitative assays to determine their efficacy and mechanism of action. While specific data for a single "KCC2 Modulator-1" is not available, the following table summarizes the key quantitative parameters typically measured for a novel KCC2 potentiator, such as the compound CLP257, which has been shown to restore impaired chloride transport.

| Parameter | Description | Typical Assay | Expected Effect of a KCC2 Potentiator | References |

| Intracellular Chloride Concentration ([Cl⁻]i) | Direct measurement of the chloride ion concentration within the neuron. | Genetically encoded fluorescent chloride sensors (e.g., SuperClomeleon). | Decrease in [Cl⁻]i. | |

| GABA-A Reversal Potential (EGABA) | The membrane potential at which the direction of GABA-A receptor-mediated current reverses. A more negative EGABA indicates stronger inhibition. | Gramicidin-perforated patch-clamp electrophysiology. | A hyperpolarizing (more negative) shift in EGABA. | |

| KCC2-mediated Ion Flux | Measurement of ion movement (typically a potassium surrogate like thallium or rubidium) through KCC2. | Thallium (Tl⁺) flux assays using fluorescent indicators. | Increased rate of ion flux. | |

| KCC2 Cell Surface Expression | Quantification of KCC2 protein levels at the plasma membrane, where it is active. | Surface biotinylation followed by Western blotting or immunocytochemistry. | Increased surface expression. | |

| Neuronal Excitability | Assessment of the propensity of a neuron to fire action potentials in response to stimuli. | Electrophysiological recordings of seizure-like activity in vitro. | Attenuation of hyperexcitability and seizure-like events. |

Key Experimental Protocols

The characterization of KCC2 modulators relies on a suite of specialized in vitro and cellular assays.

Thallium Flux Assay for KCC2 Activity

This is a widely used high-throughput screening method to functionally assess KCC2 activity.

-

Principle: Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and is transported by KCC2. The influx of Tl⁺ is measured using a fluorescent dye that is sensitive to Tl⁺, providing a readout of transporter activity.

-

Methodology:

-

Cell Culture: HEK-293 cells stably expressing KCC2 are commonly used.

-

Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye. To isolate KCC2 activity, inhibitors for other transporters like NKCC1 (e.g., bumetanide) and Na⁺/K⁺-ATPase (e.g., ouabain) are often included.

-

Compound Incubation: Cells are incubated with the test modulator.

-

Stimulation and Measurement: A solution containing Tl⁺ is added to the cells, and the increase in fluorescence over time is measured using a fluorescence plate reader. An increased rate of fluorescence indicates enhanced KCC2 activity.

-

Chloride-Sensitive Fluorescent Protein Assays

These assays directly measure changes in intracellular chloride concentration.

-

Principle: Genetically encoded fluorescent sensors, such as SuperClomeleon, are expressed in cells. SuperClomeleon is a ratiometric indicator where the ratio of YFP to CFP fluorescence changes in response to chloride concentration.

-

Methodology:

-

Cell Line: HEK-293 cells are co-transfected with KCC2 and the SuperClomeleon sensor.

-

Chloride Loading: The intracellular chloride concentration is artificially raised by perfusing the cells with a high-potassium solution.

-

Modulator Application: The test compound is applied to the cells.

-

Chloride Extrusion: The extracellular solution is switched to a low-potassium solution to induce KCC2-mediated chloride extrusion.

-

Fluorescence Imaging: The YFP/CFP fluorescence ratio is measured over time. A faster return to baseline ratio in the presence of the modulator indicates enhanced KCC2-driven chloride extrusion.

-

Measurement of KCC2 Cell Surface Expression

Changes in KCC2 activity can be due to alterations in its expression at the plasma membrane.

-

Principle: Surface biotinylation uses a membrane-impermeable biotin reagent to label proteins on the cell surface. These labeled proteins can then be isolated and quantified.

-

Methodology:

-

Cell Treatment: Cultured neurons or KCC2-expressing cells are treated with the test compound.

-

Biotinylation: Cells are incubated on ice with a biotinylation reagent (e.g., sulfo-NHS-SS-biotin) to label surface proteins.

-

Cell Lysis and Isolation: The reaction is quenched, and the cells are lysed. Biotinylated proteins are isolated using streptavidin-coated beads.

-

Quantification: The amount of isolated KCC2 is quantified by Western blotting. An increase in biotinylated KCC2 indicates enhanced surface expression.

-

Visualizations of Pathways and Protocols

KCC2 Regulatory Signaling Pathway

The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events that control its transport activity and membrane trafficking.

Caption: Regulation of KCC2 activity by phosphorylation.

Experimental Workflow for KCC2 Modulator Assessment

A typical workflow for identifying and characterizing a novel KCC2 potentiator.

Caption: Workflow for KCC2 modulator discovery and validation.

Logical Relationship of KCC2 Modulation on Neuronal Function

This diagram illustrates the downstream consequences of enhancing KCC2 activity on neuronal inhibition.

Caption: Mechanism of action for KCC2 potentiators.

Conclusion

The modulation of KCC2 activity presents a significant opportunity for the development of novel therapeutics for a wide array of neurological disorders characterized by impaired inhibitory neurotransmission. Enhancing KCC2-mediated chloride extrusion can restore the strength of GABAergic and glycinergic inhibition, thereby normalizing neuronal excitability. The experimental protocols and quantitative assays detailed in this guide provide a robust framework for the discovery, characterization, and validation of new KCC2 modulators, paving the way for innovative treatments for debilitating CNS conditions.

References

KCC2 Modulator-1: A Technical Guide to its Role in GABAergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K-Cl cotransporter 2 (KCC2), a neuron-specific cation-chloride cotransporter, is a critical regulator of intracellular chloride ([Cl⁻]i) concentration in the mature central nervous system. By actively extruding chloride ions, KCC2 establishes and maintains a low [Cl⁻]i, which is fundamental for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1] Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of a representative KCC2 potentiator, herein referred to as KCC2 Modulator-1 (exemplified by the well-characterized compound VU0500469), its mechanism of action, and its impact on GABAergic signaling pathways. We present detailed experimental protocols for assessing KCC2 modulation and summarize key quantitative data to facilitate further research and drug development in this area.

Core Concepts: KCC2 and the GABAergic Switch

In the mature brain, the neurotransmitter γ-aminobutyric acid (GABA) primarily mediates fast synaptic inhibition by activating GABAA receptors, which are ligand-gated chloride channels. The direction of chloride flow through these channels, and thus the nature of the GABAergic response, is dictated by the electrochemical gradient for chloride. KCC2 is the primary driver for chloride extrusion in mature neurons, ensuring a low intracellular chloride concentration. This low [Cl⁻]i is essential for the hyperpolarizing (inhibitory) effect of GABA.[1]

Conversely, in early development, KCC2 expression is low, while the Na-K-2Cl cotransporter 1 (NKCC1), a chloride importer, is more active. This results in a higher [Cl⁻]i, causing GABAergic signaling to be depolarizing and, in some instances, excitatory. The developmental upregulation of KCC2 is a key event that orchestrates the "GABAergic switch" from excitatory to inhibitory.[4]

This compound: Mechanism of Action

This compound represents a class of small molecules that enhance the activity of the KCC2 transporter. These potentiators can increase the rate of chloride extrusion from neurons, thereby promoting a more hyperpolarized GABA reversal potential (EGABA) and strengthening GABAergic inhibition. The precise mechanism of action for compounds like VU0500469 involves direct potentiation of KCC2-mediated ion transport. This enhancement of KCC2 function is a promising therapeutic strategy for conditions associated with impaired GABAergic inhibition and neuronal hyperexcitability.

Quantitative Data on this compound (VU0500469)

The following tables summarize the quantitative effects of the KCC2 potentiator VU0500469 on KCC2 activity in HEK-293 cells, a common model system for studying ion transporter function.

Table 1: Effect of VU0500469 on KCC2-Mediated Chloride Flux

| Assay | Cell Type | Compound | Concentration | Effect |

| Chloride Flux (SuperClomeleon) | HEK-293 (with KCC2) | VU0500469 | 15 µM | Significant increase in Cl⁻ efflux |

| Chloride Flux (SuperClomeleon) | HEK-293 (without KCC2) | VU0500469 | 15 µM | No significant effect |

Table 2: Effect of VU0500469 on KCC2-Mediated Thallium Influx

| Assay | Cell Type | Compound | Concentration | Effect |

| Thallium Influx | HEK-293 (with KCC2) | VU0500469 | 15 µM | Significant increase in Tl⁺ influx |

| Thallium Influx | HEK-293 (without KCC2) | VU0500469 | 15 µM | No significant effect |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and modulation of KCC2.

Protocol 1: Thallium Flux Assay for KCC2 Activity

This high-throughput screening-compatible assay measures KCC2 activity by using thallium (Tl⁺) as a surrogate for K⁺. The influx of Tl⁺ is detected by a fluorescent dye.

Materials:

-

HEK-293 cells stably or transiently expressing KCC2

-

Black-walled, clear-bottom 96- or 384-well plates

-

Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Stimulus solution containing Tl⁺ and K⁺

-

Test compounds (e.g., this compound)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate KCC2-expressing HEK-293 cells in black-walled microplates and incubate overnight.

-

Dye Loading: Remove the growth medium and load the cells with a Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 45-60 minutes at 37°C).

-

Compound Incubation: Wash the cells with Assay Buffer and then incubate with the test compound (this compound) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Stimulation: Add the Tl⁺-containing stimulus solution to initiate the transport reaction.

-

Data Acquisition: Immediately begin kinetic fluorescence measurements.

-

Data Analysis: Calculate the initial rate of fluorescence increase (Vmax) or the area under the curve (AUC). Normalize the data to the vehicle control. Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

Protocol 2: Western Blotting for KCC2 Expression and Phosphorylation

This technique is used to assess the total protein levels of KCC2 and its phosphorylation status at key regulatory sites, which can provide insights into its activity state.

Materials:

-

Cultured neurons or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total KCC2, phospho-specific KCC2, loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with the KCC2 modulator as required. Wash cells with ice-cold PBS and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total KCC2 or a phospho-specific KCC2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an ECL substrate. Detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Protocol 3: Gramicidin-Perforated Patch-Clamp Electrophysiology for EGABA Measurement

This electrophysiological technique allows for the measurement of GABA-A receptor-mediated currents (and thus the GABA reversal potential, EGABA) without disrupting the endogenous intracellular chloride concentration.

Materials:

-

Cultured neurons

-

Recording chamber and perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes (3-5 MΩ)

-

Internal solution containing gramicidin (e.g., 50-100 µg/mL)

-

External solution (e.g., artificial cerebrospinal fluid)

-

GABA-A receptor agonist (e.g., GABA or muscimol)

Procedure:

-

Pipette Preparation: Back-fill the patch pipette with the gramicidin-containing internal solution.

-

Seal Formation: Approach a neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Perforation: Monitor the access resistance. The gramicidin will form pores in the membrane patch, allowing for electrical access to the cell interior. This process typically takes 15-40 minutes.

-

EGABA Measurement:

-

In voltage-clamp mode, hold the neuron at various potentials.

-

Locally apply a brief pulse of a GABA-A receptor agonist.

-

Measure the peak amplitude of the elicited current at each holding potential.

-

Plot the current-voltage (I-V) relationship. The reversal potential (where the current is zero) is EGABA.

-

-

Compound Application: After establishing a baseline EGABA, perfuse the chamber with the external solution containing the KCC2 modulator.

-

Repeat Measurement: Re-measure EGABA after compound application to determine its effect. A negative shift in EGABA indicates enhanced KCC2 activity.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified GABAergic signaling pathway at a mature synapse.

Caption: Experimental workflow for the discovery and validation of KCC2 modulators.

Caption: Logical flow of how KCC2 potentiation impacts GABAergic signaling.

Conclusion

KCC2 stands as a pivotal regulator of neuronal chloride homeostasis and a key determinant of inhibitory synapse function. Its dysfunction is increasingly recognized as a central mechanism in a variety of neurological disorders. The development of specific pharmacological modulators of KCC2, such as the potentiator class represented by "this compound," holds significant promise for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to advance the understanding and therapeutic targeting of KCC2 in the pursuit of novel treatments for disorders of neuronal hyperexcitability. Future research will be crucial to further elucidate the intricate regulatory networks governing KCC2 and to translate the potential of KCC2 modulators into clinical applications.

References

In-Depth Technical Guide: Initial Characterization of KCC2 Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations. This function is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders. Consequently, KCC2 has emerged as a promising therapeutic target for restoring inhibitory tone in the brain. This document provides a detailed technical overview of the initial characterization of KCC2 Modulator-1 , a novel positive allosteric modulator of KCC2.

Core Compound Information

This compound, also referred to as "Example 52" in patent WO2021180952 A1, is a fused pyrimidine compound identified for its potential to enhance KCC2 activity.[1]

Quantitative Data Summary

The primary in vitro potency of this compound was determined using a thallium influx assay, a common method for assessing the activity of potassium channels and transporters.

| Parameter | Value | Assay Type | Cell Line |

| EC50 | 0.146 µM | Thallium (Tl+) Influx Assay | HEK293 cells overexpressing KCC2 |

Table 1: In Vitro Potency of this compound. [1]

Experimental Protocols

Thallium (Tl+) Influx Assay for KCC2 Activity

This assay measures the influx of thallium ions, a surrogate for potassium ions, through the KCC2 transporter. An increase in Tl+ influx in the presence of a test compound indicates positive modulation of KCC2 activity.

Materials:

-

HEK293 cells stably overexpressing human KCC2

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Thallium-sensitive fluorescent dye (e.g., Thallos, FluxOR™)

-

Stimulant solution containing Tl+ and K+

-

This compound (or other test compounds)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed HEK293-KCC2 cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

-

Dye Loading: Remove culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.

-

Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate with various concentrations of this compound for a predetermined period (e.g., 10-30 minutes) at room temperature or 37°C.

-

Signal Measurement: Place the plate in a microplate reader. Establish a baseline fluorescence reading.

-

Stimulation and Detection: Inject the Tl+/K+ stimulant solution into each well and immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of thallium into the cells.

-

Data Analysis: The rate of fluorescence increase (slope) or the peak fluorescence intensity is used to determine KCC2 activity. The data is then normalized to a vehicle control (e.g., DMSO) and a positive control (if available). The EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

KCC2 Modulation and Downstream Effects

KCC2 activity is tightly regulated by a complex network of signaling pathways. The primary mechanism of KCC2 function is the co-transport of K+ and Cl- ions out of the neuron, driven by the potassium gradient. This process is crucial for maintaining a low intracellular chloride concentration, which allows for the hyperpolarizing effect of GABAA receptor activation.

Caption: this compound enhances KCC2 activity, leading to reduced neuronal excitability.

Experimental Workflow for KCC2 Modulator Characterization

The initial characterization of a novel KCC2 modulator like this compound typically follows a structured workflow, from primary screening to more detailed functional and mechanistic studies.

Caption: A typical workflow for the discovery and characterization of a KCC2 modulator.

Conclusion

This compound is a potent, small molecule enhancer of the KCC2 transporter. Its initial characterization through in vitro assays demonstrates significant potential for modulating neuronal excitability. Further investigation into its selectivity, mechanism of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential for the treatment of neurological disorders associated with KCC2 dysfunction. This document provides a foundational guide for researchers and drug developers interested in the continued exploration of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for KCC2 Modulator-1 In Vitro Chloride Flux Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K-Cl cotransporter 2 (KCC2), a neuron-specific cation-chloride cotransporter, is pivotal in maintaining low intracellular chloride levels, which is essential for the hyperpolarizing actions of GABAergic and glycinergic neurotransmission.[1] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling therapeutic target.[1][2][3] These application notes provide detailed protocols for an in vitro thallium (Tl⁺) flux assay, a robust and high-throughput-compatible method to identify and characterize modulators of KCC2 activity. Thallium ions serve as a surrogate for K⁺, and their influx through KCC2 is measured using a fluorescent indicator dye.[4]

KCC2 Signaling Pathway and Modulation

KCC2 mediates the electroneutral cotransport of K⁺ and Cl⁻ ions across the neuronal membrane. The activity of KCC2 is tightly regulated by a complex signaling network involving various kinases and phosphatases. The With-No-Lysine (WNK) kinases, acting as chloride sensors, phosphorylate and activate the SPAK/OSR1 kinases. SPAK/OSR1, in turn, phosphorylates KCC2 at specific threonine residues (Thr906 and Thr1007), leading to its inhibition. Conversely, protein phosphatase 1 (PP1) can dephosphorylate these sites, thereby activating the transporter. Other kinases, such as Protein Kinase C (PKC), and growth factors like Brain-Derived Neurotrophic Factor (BDNF) also modulate KCC2 activity and expression. KCC2 modulators can act by directly interacting with the transporter or by targeting these regulatory pathways.

Data Presentation: KCC2 Modulator Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of commonly used KCC2 inhibitors determined by in vitro flux assays.

| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| Furosemide | ⁸⁶Rb⁺ Influx | KCC2-HEK293 | ~1500 | |

| Tl⁺ Influx | KCC2-HEK293 | ~400-600 | ||

| R-(+)-DIOA | Tl⁺ Influx | hKCC2-HEK293 | ~10-30 | |

| Bumetanide | ⁸⁶Rb⁺ Influx | KCC2-HEK293 | ~300 |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell system used.

Experimental Protocols

Thallium (Tl⁺) Flux Assay for KCC2 Modulators

This high-throughput assay measures KCC2-mediated cation influx using thallium (Tl⁺) as a surrogate for K⁺. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye using a Fluorometric Imaging Plate Reader (FLIPR).

-

Cell Line: HEK293 cells stably expressing human KCC2 (HEK293-hKCC2). Wild-type HEK293 cells can be used as a negative control.

-

Cell Culture Medium: DMEM/Ham's F-12 (1:1) supplemented with 10% FBS, 50 units/mL penicillin, and 50 µg/mL streptomycin.

-

Assay Plates: 384-well, black-walled, clear-bottom plates.

-

Tl⁺-sensitive dye: FLIPR Potassium Assay Kit or similar Tl⁺-sensitive dyes (e.g., FluoZin-2).

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing the Tl⁺-sensitive dye, 10 µM bumetanide (to inhibit endogenous NKCC1), and 0.1 mM ouabain (to block the Na⁺/K⁺-ATPase).

-

Stimulus Buffer: Chloride-free buffer containing a mixture of K⁺ and Tl⁺ (e.g., 9 mM K₂SO₄ and 0.9 mM Tl₂SO₄).

-

Test Compounds: KCC2 modulators (e.g., KCC2 Modulator-1) dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control: Known KCC2 inhibitor (e.g., R-(+)-DIOA).

-

Negative Control: Vehicle (e.g., DMSO).

-

Cell Plating:

-

Seed HEK293-hKCC2 cells into 384-well, black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

On the day of the assay, carefully remove the cell culture medium.

-

Add 20 µL of the Tl⁺-sensitive dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C in the dark.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound and control compounds in the appropriate buffer.

-

Add the test compounds and controls (e.g., 30 µM R-(+)-DIOA as a positive control, vehicle as a negative control) to the respective wells.

-

Incubate for 15-45 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Place the assay plate into a FLIPR instrument.

-

Set the instrument parameters:

-

Excitation wavelength: 470–495 nm.

-

Emission wavelength: 515–575 nm.

-

Record a baseline fluorescence reading for a few seconds.

-

-

The instrument will then add the K⁺/Tl⁺ stimulus buffer to each well.

-

Continue to record the fluorescence intensity over time (e.g., for 60-180 seconds) to measure the rate of Tl⁺ influx.

-

-

Data Analysis:

-

Determine the initial rate of Tl⁺ influx from the slope of the fluorescence increase.

-

Normalize the data, setting the vehicle control as 100% activity and a maximal inhibitor concentration as 0% activity.

-

Plot the percentage of activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.

-

Alternative and Validation Assays

-

Rubidium (⁸⁶Rb⁺) Influx Assay: This is a classic, highly sensitive method that directly measures K⁺ transport using the radioactive isotope ⁸⁶Rb⁺ as a tracer. It is often used to validate hits from primary screens. The protocol involves pre-incubating cells with test compounds, followed by the addition of ⁸⁶Rb⁺. The uptake is terminated by washing with ice-cold buffer, and the incorporated radioactivity is measured using a scintillation counter.

-

Chloride Flux Assay using Genetically Encoded Sensors: This method directly measures intracellular chloride concentrations using a FRET-based biosensor, such as SuperClomeleon. HEK293 cells are co-transfected with KCC2 and the sensor. The assay involves loading the cells with chloride and then monitoring the rate of chloride extrusion upon switching to a low-chloride buffer. The change in the FRET ratio (e.g., YFP/CFP) over time reflects KCC2 activity.

Conclusion

The thallium flux assay provides a robust and high-throughput method for the primary screening and characterization of KCC2 modulators. For further validation and mechanistic studies, the rubidium influx assay and direct chloride measurements with genetically encoded sensors are valuable secondary assays. These protocols are essential tools for the discovery and development of novel therapeutics targeting KCC2 for the treatment of various neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators | Semantic Scholar [semanticscholar.org]

- 3. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]

Application Notes and Protocols for KCC2 Modulator-1 in HEK-293 Cell Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration required for fast hyperpolarizing synaptic inhibition mediated by GABAₐ and glycine receptors.[1] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[1][2]

HEK-293 (Human Embryonic Kidney 293) cells, due to their robust growth and high transfection efficiency, serve as an excellent heterologous expression system to study KCC2 function and pharmacology. By stably or transiently expressing KCC2, these cells provide a controlled environment to screen for and characterize novel KCC2 modulators.

This document provides detailed application notes and protocols for utilizing KCC2 Modulator-1 , a representative KCC2 potentiator, in HEK-293 cell models. For the purpose of these notes, we will use the well-characterized KCC2 potentiator VU0500469 as a surrogate for this compound, based on available public data.[1]

Mechanism of Action of KCC2 and its Modulation

KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the neuron. The activity of KCC2 is tightly regulated, primarily through phosphorylation. The WNK (With-No-Lysine) kinases and their downstream effectors, SPAK/OSR1 kinases, are key negative regulators of KCC2, phosphorylating it at threonine residues (such as Thr1007) to inhibit its activity.[3] Conversely, phosphorylation at other sites, like Serine 940, can enhance KCC2 activity by promoting its cell surface stability.

KCC2 modulators can be broadly classified as inhibitors or potentiators (activators). Potentiators, such as this compound (VU0500469), enhance the transporter's activity, leading to increased chloride extrusion. This can be achieved through direct interaction with the transporter or by interfering with its negative regulatory pathways.

Data Presentation: In Vitro Efficacy of this compound (VU0500469)

The following tables summarize the quantitative data for this compound (VU0500469) in KCC2-expressing HEK-293 cell-based assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (VU0500469) | Chloride (Cl⁻) Flux Assay | HEK-293 (overexpressing KCC2) | EC₅₀ | 14.2 ± 0.7 µM |

| Assay Type | Compound Concentration | Effect | Reference |

| Thallium (Tl⁺) Influx Assay | 15 µM | Significant enhancement of Tl⁺ influx in KCC2-expressing cells | |

| Rubidium (⁸³Rb⁺) Influx Assay | 30 µM | Marked stimulation of K⁺ influx, which is abolished by a KCC2 inhibitor (ML077) |

Experimental Protocols

Generation of a Stable KCC2-Expressing HEK-293 Cell Line

A stable cell line overexpressing KCC2 is fundamental for robust and reproducible screening assays.

Materials:

-

HEK-293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

-

KCC2 expression vector (e.g., with a puromycin resistance gene)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Selection antibiotic (e.g., Puromycin)

-

6-well plates

Protocol:

-

Cell Seeding: The day before transfection, seed HEK-293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection: Transfect the cells with the KCC2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., 2.0 µg/ml Puromycin) to the culture medium.

-

Maintenance: Replace the selection medium every 3-4 days. Continue the selection for 2-3 weeks until antibiotic-resistant colonies are formed.

-

Expansion and Validation: Isolate and expand individual colonies. Validate KCC2 expression and function using Western blotting and a functional assay (e.g., Thallium Influx Assay).

Thallium (Tl⁺) Influx Assay for KCC2 Activity

This is a widely used, high-throughput fluorescence-based assay that measures KCC2-mediated cation influx. Thallium (Tl⁺) acts as a surrogate for K⁺, and its influx is detected by a Tl⁺-sensitive fluorescent dye.

Materials:

-

KCC2-expressing HEK-293 cells

-

Black-walled, clear-bottom 384-well plates

-

Tl⁺-sensitive dye (e.g., FluoZin-2)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)

-

5x Tl⁺ stimulus solution (e.g., 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, and 10 mM HEPES, pH 7.3)

-

This compound (and other test compounds)

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Protocol:

-

Cell Plating: Seed KCC2-expressing HEK-293 cells into 384-well plates at a density of approximately 20,000 cells per well and incubate overnight. If using an inducible expression system, add the inducing agent (e.g., tetracycline) to the medium.

-

Dye Loading: On the day of the assay, remove the culture medium and add the Tl⁺-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Incubation: Remove the dye solution and add Assay Buffer containing this compound or other test compounds at desired concentrations. Incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

-

Thallium Influx Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence for a few seconds, then automatically add the 5x Tl⁺ stimulus solution to initiate the influx.

-

Data Acquisition: Continue to measure the fluorescence intensity over time (e.g., for 80-120 seconds). The initial rate of fluorescence increase is proportional to KCC2 activity.

-

Data Analysis: Calculate the initial rate of Tl⁺ uptake. For potentiators like this compound, determine the EC₅₀ value from a concentration-response curve.

Rubidium (⁸⁶Rb⁺) Influx Assay

This is a radioactive assay that provides a direct measure of K⁺ transport through KCC2 and is considered a gold-standard method for validating hits from primary screens.

Materials:

-

KCC2-expressing HEK-293 cells

-

24- or 48-well plates

-

Pre-incubation buffer (e.g., a low-potassium, sodium-free buffer to maximize KCC2-mediated influx)

-

Uptake buffer containing ⁸⁶Rb⁺ (typically 1-2 µCi/mL)

-

This compound (and other test compounds)

-

Lysis buffer (e.g., 0.1% Triton X-100 in 150 mM NaCl, 10 mM Tris, pH 7.5)

-

Scintillation counter

Protocol:

-

Cell Plating: Plate KCC2-expressing HEK-293 cells in 24- or 48-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with the pre-incubation buffer. Incubate with this compound or other test compounds for 10-15 minutes.

-

⁸⁶Rb⁺ Uptake: Add the uptake buffer containing ⁸⁶Rb⁺ and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of influx.

-

Washing: Rapidly wash the cells with ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

-

Data Analysis: Normalize the ⁸⁶Rb⁺ counts to the protein concentration in each well. Compare the influx rates in the presence and absence of the modulator.

Mandatory Visualizations

Caption: KCC2 signaling pathway and points of modulation.

Caption: Experimental workflow for the Thallium Influx Assay.

References

- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting with-no-lysine kinases enhances K+/Cl− cotransporter 2 activity and limits status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KCC2 Modulator Electrophysiology Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining a low intracellular chloride concentration ([Cl⁻]i). This low [Cl⁻]i is fundamental for the hyperpolarizing inhibitory action of GABA and glycine in the mature central nervous system (CNS).[1] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[2] The development of small molecules that can modulate KCC2 activity, either by enhancing or inhibiting its function, is a promising avenue for novel therapeutic strategies.[2]

These application notes provide detailed protocols for assessing the functional effects of KCC2 modulators using gramicidin-perforated patch-clamp electrophysiology. This technique is the gold standard for these studies as it allows for the measurement of GABAergic or glycinergic currents without disturbing the neuron's native intracellular chloride concentration.[1][3]

Key Electrophysiological Technique: Gramicidin-Perforated Patch-Clamp

The gramicidin-perforated patch-clamp technique utilizes the antibiotic gramicidin to form small pores in the cell membrane under the patch pipette. These pores are permeable to monovalent cations but impermeable to larger anions like chloride. This unique property grants electrical access to the cell's interior while preserving the endogenous [Cl⁻]i, which is essential for accurately determining the reversal potential of GABA-A receptor-mediated currents (EGABA). A more negative, or hyperpolarized, EGABA is indicative of low intracellular chloride and robust KCC2 activity.

Data Presentation: Quantitative Effects of KCC2 Modulators

The following tables summarize the quantitative effects of representative KCC2 modulators on the reversal potential of GABAergic or glycinergic currents (EGABA or EGly) as determined by patch-clamp studies.

Table 1: Effect of KCC2 Activator (Cmp2) on EGABA in Hippocampal Neurons

| Treatment | Duration | Change in EGABA (mV) | Corresponding Change in [Cl⁻]i | Reference |

| Cmp2 | 15 min | Significant negative shift | Decrease |

Table 2: Effect of KCC2 Inhibitor (VU0463271) on EGly in HEK cells expressing KCC2

| Treatment | Concentration | Duration | Basal EGly (mV) | EGly after VU0463271 (mV) | Basal [Cl⁻]i (mM) | [Cl⁻]i after VU0463271 (mM) | Reference |

| VU0463271 | 10 µM | 5 min | -71 ± 2 | -35 ± 1 | 10.2 ± 0.7 | 40.3 ± 1.6 |

Table 3: Effect of KCC2 Inhibitor (VU0463271) on EGABA in Cultured Neurons

| Treatment | Concentration | Effect on EGABA | Corresponding Change in [Cl⁻]i | Reference |

| VU0463271 | 10 µM | Reversible positive shift from -83 ± 2 mV to -62 ± 1 mV | Increase from 6.6 ± 0.5 mM to 14.3 ± 0.5 mM |

Experimental Protocols

Protocol 1: Gramicidin-Perforated Patch-Clamp Recording to Measure EGABA

This protocol details the steps for measuring EGABA in cultured neurons to assess KCC2 function and the effects of a KCC2 modulator.

Materials:

-

External (Bath) Solution (ACSF): 120 mM NaCl, 3 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 1.2 mM NaH₂PO₄, 23 mM NaHCO₃, 11 mM D-glucose. Bubble with 95% O₂ / 5% CO₂.

-

Internal (Pipette) Solution: 135 mM KCl, 10 mM HEPES, 4 mM Na₂ATP, 0.3 mM Na₃GTP, 2 mM MgCl₂. Adjust pH to 7.35 with KOH.

-

Gramicidin Stock Solution: 20 mg/mL in DMSO.

-

Final Gramicidin Pipette Solution: Add gramicidin stock solution to the internal solution on the day of the experiment for a final concentration of 20-80 µg/mL. Sonicate briefly before use.

-

GABA-A Receptor Agonist: e.g., 100 µM GABA or 10 µM muscimol.

-

KCC2 Modulator Stock Solution: Dissolve in a suitable vehicle (e.g., DMSO).

-

Vehicle Control: The same concentration of vehicle used for the modulator.

-

Positive Control: A known KCC2 inhibitor (e.g., 10 µM VU0463271) or activator.

Procedure:

-

Preparation:

-

Culture neurons on coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with ACSF at a constant rate.

-

Back-fill a patch pipette with the gramicidin-containing internal solution, ensuring the tip is free of gramicidin by first filling it with gramicidin-free solution.

-

-

Obtaining a Perforated Patch:

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Monitor the access resistance. Perforation will occur as gramicidin incorporates into the membrane, typically taking 20-30 minutes for the access resistance to stabilize (usually between 20-60 MΩ).

-

-

Measurement of EGABA:

-

In voltage-clamp mode, hold the neuron at a series of different potentials (e.g., from -90 mV to -30 mV in 10 mV steps).

-

At each holding potential, locally apply a brief pulse of the GABA-A receptor agonist.

-

Measure the peak amplitude of the elicited current.

-

Plot the current amplitude against the holding potential to generate an I-V (current-voltage) curve.

-

The EGABA is the potential at which the current reverses polarity (i.e., crosses the x-axis).

-

-

Application of KCC2 Modulator:

-

After establishing a baseline EGABA, perfuse the bath with the KCC2 modulator at the desired concentration.

-

Allow sufficient time for the compound to take effect (e.g., 5-15 minutes).

-

Repeat the EGABA measurement in the presence of the modulator.

-

-

Controls and Data Analysis:

-

Vehicle Control: Apply the vehicle at the same concentration to control for solvent effects.

-

Washout: To test for reversibility, wash out the modulator with ACSF and measure EGABA again.

-

Positive Control: Use a known KCC2 inhibitor or activator to validate the experimental setup.

-

Concentration-Response: Test a range of modulator concentrations to determine its potency (EC₅₀ or IC₅₀).

-

Calculate the intracellular chloride concentration ([Cl⁻]i) from EGABA using the Nernst equation.

-

Expected Outcomes:

-

KCC2 Activator: A negative (hyperpolarizing) shift in EGABA, indicating a decrease in intracellular chloride.

-

KCC2 Inhibitor: A positive (depolarizing) shift in EGABA, indicating an increase in intracellular chloride.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathways regulating KCC2 activity.

Caption: Experimental workflow for KCC2 modulator patch clamp studies.

Caption: Logical relationship of KCC2 function and modulation.

References

Application Notes and Protocols for KCC2 Modulator-1 in Primary Neuron Cultures

For Research Use Only.

Introduction

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride ([Cl⁻]i) concentrations in mature neurons.[1][2][3] This low [Cl⁻]i is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission, which mediates synaptic inhibition.[2] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[4] KCC2 Modulator-1 is a novel, potent, and selective positive allosteric modulator of KCC2. These application notes provide a comprehensive guide for researchers utilizing this compound in primary neuron cultures to study its effects on neuronal function.

Mechanism of Action

KCC2 is a member of the cation-chloride cotransporter (CCC) family that extrudes Cl⁻ ions from neurons, utilizing the electrochemical gradient of potassium (K⁺). In mature neurons, the high expression and activity of KCC2 result in a low intracellular Cl⁻ concentration, which allows the opening of GABA-A receptors to cause an influx of Cl⁻, leading to hyperpolarization and inhibition of neuronal firing. This compound enhances the intrinsic activity of the KCC2 transporter, leading to increased Cl⁻ extrusion. This potentiation of KCC2 function is expected to hyperpolarize the GABA-A reversal potential (EGABA), thereby strengthening GABAergic inhibition. The activity of KCC2 is regulated by various signaling pathways involving phosphorylation and dephosphorylation events.

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound on primary hippocampal neuron cultures.

Table 1: Concentration-Dependent Effect of this compound on GABA-A Reversal Potential (EGABA)

| Concentration of this compound | Mean EGABA (mV) | Standard Deviation (mV) |

| Vehicle (0.1% DMSO) | -70.5 | 2.1 |

| 10 nM | -72.3 | 2.3 |

| 100 nM | -78.1 | 1.9 |

| 1 µM | -85.2 | 2.5 |

| 10 µM | -85.5 | 2.8 |

Data collected from gramicidin-perforated patch-clamp recordings of primary hippocampal neurons (DIV 14) after 1-hour incubation with this compound.

Table 2: Time-Course of this compound Effect on Intracellular Chloride ([Cl⁻]i)

| Time after 1 µM this compound application | Mean [Cl⁻]i (mM) | Standard Deviation (mM) |

| 0 min (baseline) | 8.2 | 1.1 |

| 15 min | 6.5 | 0.9 |

| 30 min | 5.1 | 0.8 |

| 60 min | 4.3 | 0.7 |

| 120 min | 4.2 | 0.8 |

Data obtained from ratiometric imaging of primary hippocampal neurons (DIV 14) expressing a chloride-sensitive fluorescent protein.

Table 3: Effect of this compound on KCC2 Phosphorylation

| Treatment (1 hour) | Relative pKCC2 (Ser940) level (normalized to total KCC2) | Standard Deviation |

| Vehicle (0.1% DMSO) | 1.00 | 0.12 |

| 1 µM this compound | 1.58 | 0.21 |

Data from Western blot analysis of lysates from primary hippocampal neuron cultures (DIV 14).

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

A healthy primary neuron culture is fundamental for obtaining reliable and reproducible data. The following is a general guideline for isolating and culturing hippocampal neurons from embryonic rodents.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Dissection medium: Hibernate-E (or equivalent) supplemented with B-27 and GlutaMAX

-

Digestion solution: Papain (20 U/mL) in Hibernate-E

-

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 10% fetal bovine serum (FBS)

-

Maintenance medium: Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Coat culture plates with PDL or PLO overnight at 37°C.

-

Wash plates three times with sterile water and allow them to dry completely.

-

Dissect hippocampi from E18 pups in ice-cold dissection medium.

-

Mince the tissue and transfer it to the digestion solution. Incubate for 20-30 minutes at 37°C.

-

Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.

-

Plate the neurons at the desired density.

-

After 24 hours, replace the plating medium with maintenance medium.

-

Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between DIV 12-18.

Protocol 2: Application of this compound

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed maintenance medium

-

Cultured primary neurons (DIV 12-18)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed maintenance medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Remove the existing medium from the cultured neurons and replace it with the medium containing this compound or a vehicle control.

-

Incubate the neurons for the desired period (e.g., 30 minutes to 24 hours) in the cell culture incubator.

-

Proceed with downstream assays to assess the effects of the modulator.

Protocol 3: Measurement of GABA-A Reversal Potential (EGABA) using Gramicidin-Perforated Patch-Clamp

This technique allows for the measurement of EGABA without disturbing the intracellular chloride concentration of the neuron.

Materials:

-

Gramicidin stock solution (e.g., 50 mg/mL in DMSO)

-

Patch pipette solution containing gramicidin (final concentration 50-100 µg/mL)

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

GABA or a GABA-A receptor agonist (e.g., muscimol)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare a patch pipette solution containing gramicidin.

-

Obtain a high-resistance seal (>1 GΩ) on a cultured neuron.

-

Monitor the access resistance until it stabilizes (typically 15-30 minutes), indicating successful perforation of the membrane by gramicidin.

-

Voltage-clamp the neuron and apply brief puffs of GABA or muscimol at different holding potentials to determine the reversal potential.

-